![molecular formula C16H16O5 B14202599 (4-Hydroxyphenyl)[3-methoxy-2-(methoxymethoxy)phenyl]methanone CAS No. 923017-30-5](/img/structure/B14202599.png)
(4-Hydroxyphenyl)[3-methoxy-2-(methoxymethoxy)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Hydroxyphenyl)[3-methoxy-2-(methoxymethoxy)phenyl]methanone is an organic compound with a complex structure that includes both hydroxy and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxyphenyl)[3-methoxy-2-(methoxymethoxy)phenyl]methanone typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxybenzaldehyde with 3-methoxy-2-(methoxymethoxy)benzaldehyde under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxyphenyl)[3-methoxy-2-(methoxymethoxy)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
(4-Hydroxyphenyl)[3-methoxy-2-(methoxymethoxy)phenyl]methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Hydroxyphenyl)[3-methoxy-2-(methoxymethoxy)phenyl]methanone involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be due to its ability to scavenge free radicals and inhibit oxidative stress. Its potential anti-inflammatory effects could be related to the inhibition of pro-inflammatory enzymes and cytokines.
Comparison with Similar Compounds
Similar Compounds
- (4-Hydroxyphenyl)[3-methoxyphenyl]methanone
- (4-Hydroxyphenyl)[2-methoxyphenyl]methanone
- (4-Hydroxyphenyl)[3,4-dimethoxyphenyl]methanone
Uniqueness
(4-Hydroxyphenyl)[3-methoxy-2-(methoxymethoxy)phenyl]methanone is unique due to the presence of both hydroxy and methoxymethoxy groups, which confer distinct chemical and biological properties. This combination of functional groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
923017-30-5 |
|---|---|
Molecular Formula |
C16H16O5 |
Molecular Weight |
288.29 g/mol |
IUPAC Name |
(4-hydroxyphenyl)-[3-methoxy-2-(methoxymethoxy)phenyl]methanone |
InChI |
InChI=1S/C16H16O5/c1-19-10-21-16-13(4-3-5-14(16)20-2)15(18)11-6-8-12(17)9-7-11/h3-9,17H,10H2,1-2H3 |
InChI Key |
GUEXBEBIKHHESL-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=CC=C1OC)C(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


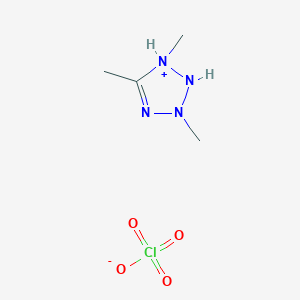

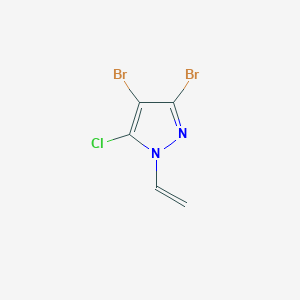
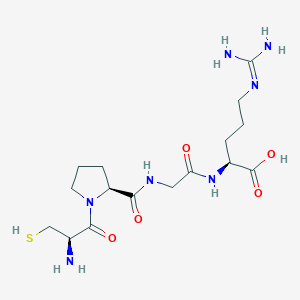
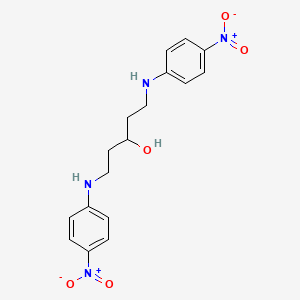
![N-[1-Chloro-2-oxo-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14202538.png)
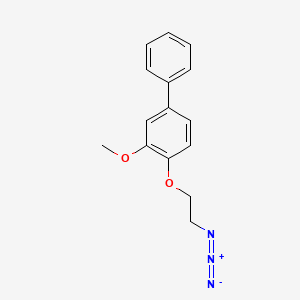
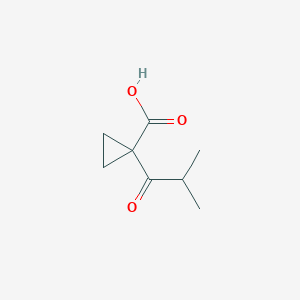
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B14202554.png)
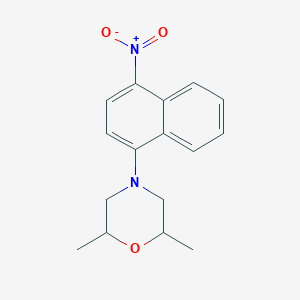
![Methanone, (3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl-](/img/structure/B14202562.png)
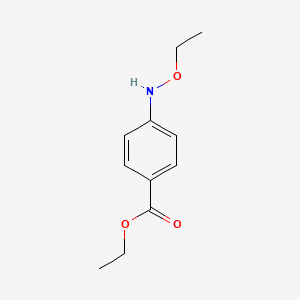
![3-(3-Methyl-1,2,4,5-tetraoxaspiro[5.5]undecan-3-yl)propanoic acid](/img/structure/B14202570.png)
![2-({5-[(Prop-2-yn-1-yl)oxy]pentyl}oxy)oxane](/img/structure/B14202581.png)
